molecular formula C19H18ClN3O2S B14029651 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14029651
M. Wt: 387.9 g/mol
InChI Key: OMVBRPANJTYVJZ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a morpholino group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 2-aminobenzamide in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine and carbon disulfide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the morpholino group.

    6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chlorobenzyl group.

    3-(4-chlorobenzyl)-6-morpholinoquinazolin-4(1H)-one: Lacks the thioxo group.

Uniqueness

The presence of all three functional groups (chlorobenzyl, morpholino, and thioxo) in 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one makes it unique

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26)

InChI Key

OMVBRPANJTYVJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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